2-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-(1-methyl-1H-pyrazol-4-yl)acetamide
Description
This compound features a coumarin (chromen-2-one) core substituted with a 7-methoxy and 4-methyl group, linked via an acetamide bridge to a 1-methyl-1H-pyrazol-4-yl moiety. Coumarin derivatives are renowned for diverse biological activities, including anticoagulant, antimicrobial, and fluorescent properties .
Properties
IUPAC Name |
2-(7-methoxy-4-methyl-2-oxochromen-3-yl)-N-(1-methylpyrazol-4-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4/c1-10-13-5-4-12(23-3)6-15(13)24-17(22)14(10)7-16(21)19-11-8-18-20(2)9-11/h4-6,8-9H,7H2,1-3H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCYGYNRISUMNBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OC)CC(=O)NC3=CN(N=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-(1-methyl-1H-pyrazol-4-yl)acetamide is a synthetic derivative that combines a coumarin moiety with a pyrazole group. This hybrid structure is of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research.
Chemical Structure
The compound's molecular formula is . It features a coumarin backbone, which is known for various pharmacological properties, linked to a pyrazole substituent that may enhance its biological effects.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Anticancer Activity : Preliminary studies suggest that derivatives containing coumarin and pyrazole structures may possess anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of tumor growth.
- Antimicrobial Properties : The compound has shown potential against various microbial strains, including multidrug-resistant bacteria. This is particularly relevant in the context of increasing antibiotic resistance.
The anticancer activity of the compound is primarily attributed to its ability to induce apoptosis and inhibit cell proliferation. Studies have utilized human lung adenocarcinoma (A549) cell lines to evaluate cytotoxicity and anticancer efficacy.
Case Study: A549 Cell Line
In vitro assays conducted on the A549 cell line demonstrated that the compound significantly reduced cell viability at concentrations as low as 100 µM. Comparative studies with standard chemotherapeutics like cisplatin revealed that while the compound exhibited lower potency, it still showed promise as a potential anticancer agent.
| Compound | Concentration (µM) | Viability (%) |
|---|---|---|
| Test Compound | 100 | 72 |
| Cisplatin | 10 | 50 |
Spectrum of Activity
The antimicrobial efficacy of the compound was assessed against various strains, including Gram-positive and Gram-negative bacteria. Notably, it demonstrated effectiveness against multidrug-resistant Staphylococcus aureus.
Minimum Inhibitory Concentration (MIC)
The MIC values for the compound against selected bacterial strains were determined through serial dilution methods.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus (MRSA) | 8 |
| Escherichia coli | 32 |
| Streptococcus pneumoniae | 16 |
Structure-Activity Relationship (SAR)
Research into the structure-activity relationship has indicated that modifications to the coumarin and pyrazole moieties can significantly influence biological activity. For instance, substituents on the pyrazole ring have been shown to enhance both anticancer and antimicrobial properties.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally related acetamide-pyrazole and coumarin derivatives, emphasizing substituent effects on physicochemical properties and bioactivity. Key analogs include:
Table 1: Structural and Functional Comparison
Key Observations
Structural Flexibility vs. The acetamide linker in the target compound allows conformational flexibility, unlike rigid carboxamides (e.g., 3a ), which may affect solubility and target engagement .
The target compound’s 7-OCH₃ group is electron-donating, which may modulate reactivity or binding affinity.
Synthetic Accessibility :
- The target compound can likely be synthesized via EDCI/HOBt-mediated coupling (as in ), reacting a coumarin-3-acetic acid derivative with 1-methyl-1H-pyrazol-4-amine.
Biological Implications :
- Pyrazole-acetamide derivatives consistently show antimicrobial and antifungal activities (e.g., ). The coumarin moiety may synergize these effects or introduce additional mechanisms (e.g., anticoagulation).
Research Findings and Data
- Thermal Stability : The target compound’s melting point is expected to be >150°C (based on analogs like 3d, mp: 181–183°C ), indicating moderate thermal stability.
- Spectroscopic Data : Anticipated ¹H-NMR signals include a singlet for the coumarin 4-CH₃ (~2.4 ppm) and pyrazole 1-CH₃ (~3.8 ppm), with aromatic protons in 7–8 ppm .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
